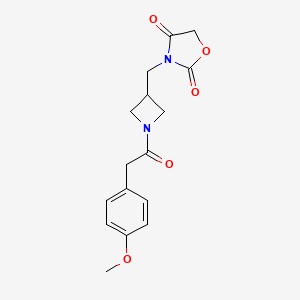
3-((1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C16H18N2O5. It is a derivative of azetidine, a class of compounds that have been identified as having various biological activities .
Synthesis Analysis
The synthesis of similar azetidine derivatives has been described in the literature . The process typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. The presence of the -CH of the azetidine ring has been validated in synthesized derivatives at 2.85–3.25 δ ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar azetidine derivatives have been described in the literature . These reactions typically involve the use of various reagents and catalysts, such as sodium acetate and acetate (glacial) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.329. Other properties, such as melting point or solubility, are not mentioned in the retrieved papers.Applications De Recherche Scientifique
Agricultural Fungicides
One of the primary applications of oxazolidinone derivatives, such as Famoxadone, is in the agricultural sector as fungicides. Famoxadone, a new class of oxazolidinone fungicides, exhibits excellent control of plant pathogens across various classes that infect crops like grapes, cereals, tomatoes, and potatoes. The development of these fungicides was driven by their ability to manage a broad spectrum of fungal diseases, enhancing crop yield and quality (Sternberg et al., 2001).
Synthetic Chemistry
In synthetic chemistry, oxazolidinone derivatives are utilized in various transformations and as intermediates in the synthesis of complex molecules. For example, the conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides showcases the versatility of these compounds in synthetic applications, enabling the creation of novel chemical entities with potential biological activities (Kurz & Widyan, 2005).
Antimicrobial Agents
Another significant application area is the development of new antimicrobial agents. Oxazolidinone and its derivatives have been explored for their antimicrobial properties, offering a new avenue for the treatment of various infections. Research into N/C-4 substituted azetidin-2-ones, for instance, has shown promising results in identifying new classes of antimicrobial agents with potent activity against a range of pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans (Halve, Bhadauria, & Dubey, 2007).
Antidiabetic Agents
Oxazolidinone derivatives have also been investigated for their potential antidiabetic effects. Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives, for example, have shown significant glucose- and lipid-lowering activities in diabetic animal models. These compounds work by modulating the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism, highlighting their potential as antidiabetic agents (Momose et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds, such as azetidinones, have been known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis .
Mode of Action
Based on the structure of the compound and its similarity to azetidinones, it can be inferred that it might interact with its targets (like transpeptidase enzymes) and cause changes that inhibit the synthesis of bacterial cell walls .
Biochemical Pathways
Given its potential antimicrobial activity, it can be inferred that it might interfere with the bacterial cell wall synthesis pathway, leading to the death of the bacteria .
Result of Action
Based on its potential antimicrobial activity, it can be inferred that the compound might lead to the death of bacteria by inhibiting the synthesis of their cell walls .
Orientations Futures
Propriétés
IUPAC Name |
3-[[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-13-4-2-11(3-5-13)6-14(19)17-7-12(8-17)9-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHKTMETCFQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)

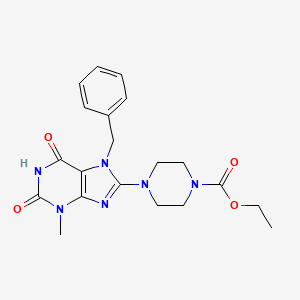
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
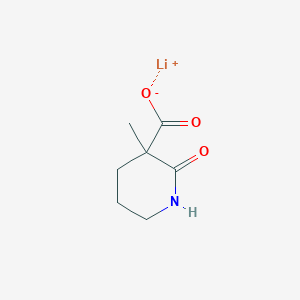
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
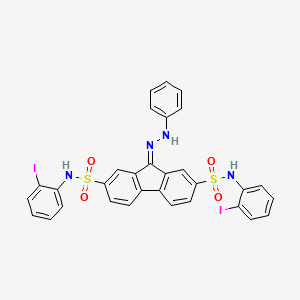
![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)

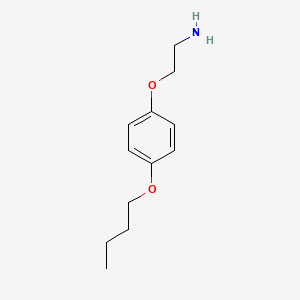
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
